[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate
Description
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXPCFWUSVILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate typically involves the reaction of 3-(methoxymethyl)phenol with 2-fluoropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
This compound serves as an essential building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that may exhibit enhanced properties or activities. For instance, it can be used in the synthesis of biologically active molecules through functionalization reactions, such as nucleophilic substitutions or coupling reactions with other electrophiles.
Biological Research
Potential Bioactive Molecule
In biological studies, [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate has been investigated for its potential bioactivity. Researchers are exploring its effects on various biological pathways, particularly in relation to its anti-inflammatory and anticancer properties. The fluorine atom in the structure enhances the compound's ability to interact with biological macromolecules, potentially modulating key biochemical processes.
Medicinal Chemistry
Therapeutic Properties
The compound is being explored for its therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development. The unique combination of functional groups allows for targeted interactions with specific molecular targets, which could lead to the development of novel therapeutic agents.
Industrial Applications
Advanced Materials and Agrochemicals
In industrial contexts, this compound is utilized in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for formulating products that require specific chemical characteristics, such as enhanced stability or improved efficacy.
Case Studies
-
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use as an anti-inflammatory agent. -
Anticancer Activity
Research focused on the compound's cytotoxic effects against various cancer cell lines demonstrated promising results, warranting further exploration into its mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in:
- Fluorine substitution patterns (e.g., 2-fluoro vs. 3-fluoro on pyridine).
- Ester/carboxylate groups (ester vs. carboxylic acid derivatives).
- Aromatic substituents (methoxymethyl vs. methyl, trifluoromethyl, or hydroxyl groups).
Table 1: Key Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Research Findings and Implications
- MCHR1 Antagonists: Fluorinated carboxylates like FE@SNAP exhibit nanomolar binding affinities, suggesting that the target compound’s fluoropyridine core could be optimized for similar neuropsychiatric applications .
- Solubility vs. Bioavailability : While carboxylic acid derivatives (e.g., ) may offer better aqueous solubility, ester derivatives like the target compound balance lipophilicity and solubility for improved CNS penetration.
Biological Activity
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methoxymethyl group attached to a phenyl ring and a fluorinated pyridine derivative. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Studies suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis.
- Membrane Disruption : In antimicrobial applications, it may disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Case Studies
-
Anticancer Activity :
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound effectively reduced cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin. -
Antimicrobial Efficacy :
In an antimicrobial assay, the compound was tested against several bacterial strains, including Staphylococcus aureus. The results indicated a strong inhibitory effect, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
